molecular formula C4H2Br3NS B12998875 3,4,5-Tribromothiophen-2-amine

3,4,5-Tribromothiophen-2-amine

Cat. No.: B12998875
M. Wt: 335.84 g/mol
InChI Key: HZKWBWJQFBGVAL-UHFFFAOYSA-N
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Description

3,4,5-Tribromothiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromothiophen-2-amine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions. The resulting tribromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromothiophen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Amination: Ammonia or primary amines in the presence of a base or under high-temperature conditions.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Thiophenes: Products with different substituents replacing the bromine atoms.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

3,4,5-Tribromothiophen-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

    Industrial Chemistry: It is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromothiophen-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorothiophen-2-amine: Similar structure with chlorine atoms instead of bromine.

    2-Amino-3,4,5-tribromopyridine: A pyridine derivative with similar bromine substitution.

    3,4,5-Tribromothiophen-2-carboxylic acid: A carboxylic acid derivative of the same thiophene core.

Uniqueness

3,4,5-Tribromothiophen-2-amine is unique due to the specific positioning of bromine atoms, which can influence its reactivity and interactions with other molecules. The presence of an amine group at the 2 position also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C4H2Br3NS

Molecular Weight

335.84 g/mol

IUPAC Name

3,4,5-tribromothiophen-2-amine

InChI

InChI=1S/C4H2Br3NS/c5-1-2(6)4(8)9-3(1)7/h8H2

InChI Key

HZKWBWJQFBGVAL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Br)Br)N)Br

Origin of Product

United States

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